molecular formula C8H18ClN B6298287 (2S,5S)-2,5-Diethylpyrrolidinium chloride CAS No. 862124-74-1

(2S,5S)-2,5-Diethylpyrrolidinium chloride

Cat. No.: B6298287
CAS No.: 862124-74-1
M. Wt: 163.69 g/mol
InChI Key: HBJXFXPDCAJUCN-WSZWBAFRSA-N
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Description

(2S,5S)-2,5-Diethylpyrrolidinium chloride is a chemical compound that belongs to the class of pyrrolidinium salts. Pyrrolidinium salts are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial processes. The compound features a pyrrolidine ring with two ethyl groups attached at the 2 and 5 positions, and a chloride ion as the counterion. The stereochemistry of the compound is specified by the (2S,5S) configuration, indicating the spatial arrangement of the substituents around the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-2,5-Diethylpyrrolidinium chloride typically involves the construction of the pyrrolidine ring followed by the introduction of the ethyl groups at the 2 and 5 positions. One common method is the cyclization of suitable precursors under acidic or basic conditions. For example, the reaction of 1,4-dibromo-2,5-dibutene with ammonia or primary amines can lead to the formation of the pyrrolidine ring. Subsequent alkylation with ethyl halides under basic conditions introduces the ethyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of microwave-assisted organic synthesis (MAOS) has also been explored to enhance the reaction efficiency and reduce reaction times . The final product is typically purified using recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-2,5-Diethylpyrrolidinium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl groups or the nitrogen atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced pyrrolidinium derivatives.

    Substitution: Substituted pyrrolidinium salts with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2S,5S)-2,5-Diethylpyrrolidinium chloride depends on its specific application. In medicinal chemistry, the compound may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards target proteins. The pyrrolidine ring’s non-planarity and the spatial orientation of the ethyl groups contribute to the compound’s unique interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

    (2S,5R)-2,5-Diethylpyrrolidinium chloride: A stereoisomer with different spatial arrangement of the ethyl groups.

    (2S,5S)-2,5-Dimethylpyrrolidinium chloride: A similar compound with methyl groups instead of ethyl groups.

    (2S,5S)-2,5-Diethylpyrrolidine: The neutral form of the compound without the chloride ion.

Uniqueness

(2S,5S)-2,5-Diethylpyrrolidinium chloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The (2S,5S) configuration allows for selective interactions with chiral environments, making it valuable in asymmetric synthesis and drug design. Additionally, the presence of the chloride ion enhances the compound’s solubility and reactivity in various solvents .

Properties

IUPAC Name

(2S,5S)-2,5-diethylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-3-7-5-6-8(4-2)9-7;/h7-9H,3-6H2,1-2H3;1H/t7-,8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJXFXPDCAJUCN-WSZWBAFRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(N1)CC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CC[C@@H](N1)CC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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